![molecular formula C13H18N4O2S B4454433 3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B4454433.png)
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide
概述
描述
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with a 3,4-dimethyl group and a 1,2,4-triazole ring attached via a propyl chain. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
安全和危害
未来方向
作用机制
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases like breast cancer .
Mode of Action
It is known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which can lead to changes in the function of the target . This interaction can potentially inhibit the activity of the target, leading to therapeutic effects .
Biochemical Pathways
The inhibition of aromatase can affect thebiosynthesis of estrogens , which are involved in various physiological processes, including the growth and development of certain types of cancer .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve thepharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promisingcytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in these cells .
Action Environment
Similar nitrogen-rich energetic materials have been reported to exhibit greatthermal stability , suggesting that they are also heat-resistant .
生化分析
Biochemical Properties
3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to altered metabolic pathways and potential therapeutic effects.
Cellular Effects
The effects of 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound is known to inhibit cytochrome P450 enzymes, which results in decreased metabolism of certain drugs and endogenous compounds. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide vary with dosage. At lower doses, it can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to altered metabolic flux and changes in the levels of various metabolites. The compound’s effects on metabolic pathways are complex and can vary depending on the specific enzymes and cofactors involved.
Transport and Distribution
The transport and distribution of 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as tissue permeability and the presence of specific transport proteins.
Subcellular Localization
Within cells, 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals and post-translational modifications. The compound’s activity and function can be significantly influenced by its subcellular localization, as it interacts with various organelle-specific enzymes and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propyl chain: The triazole ring is then alkylated with a propyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide formation: The final step involves the reaction of the alkylated triazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted sulfonamides with various nucleophiles attached.
科学研究应用
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3,4-dimethylbenzenesulfonamide: Lacks the triazole ring and propyl chain.
N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide: Lacks the 3,4-dimethyl substitution on the benzene ring.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-11-4-5-13(8-12(11)2)20(18,19)16-6-3-7-17-10-14-9-15-17/h4-5,8-10,16H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOGFWGPZIYANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



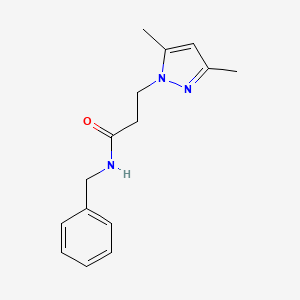
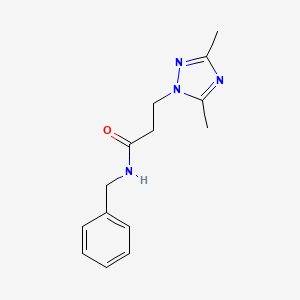
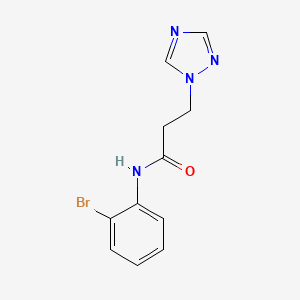
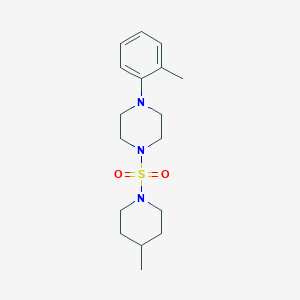
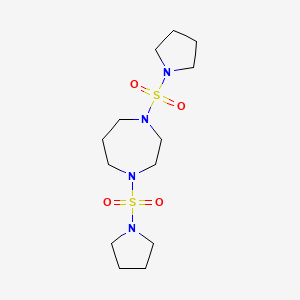
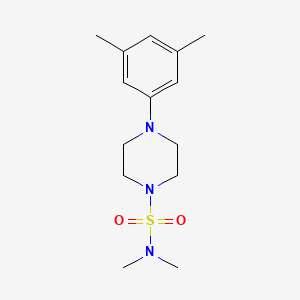
![[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B4454418.png)
![4-methyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B4454425.png)
![5-CHLORO-3-[(1,2-OXAZOL-3-YL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B4454434.png)
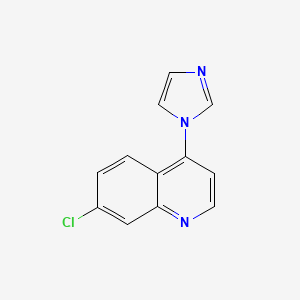
![1-[(4-chloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4454452.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4454454.png)
![(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B4454470.png)
